N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c17-7-11-10-2-1-3-13(10)22-16(11)19-15(20)9-4-5-12-14(6-9)21-8-18-12/h4-6,8H,1-3H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLJIPBCFPPRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction Approach
A common route involves nitration of benzo[d]thiazole at position 6, followed by reduction to the amine and oxidation to the carboxylic acid:
- Nitration : Benzo[d]thiazole is treated with fuming HNO₃/H₂SO₄ at 0–5°C, yielding 6-nitrobenzo[d]thiazole (85–90% yield).
- Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol converts the nitro group to an amine (6-aminobenzo[d]thiazole, 92% yield).
- Oxidation : The amine is oxidized using KMnO₄ in acidic medium to form benzo[d]thiazole-6-carboxylic acid (78% yield).
Direct Carboxylation
Alternative methods employ directed ortho-metalation:
- Treatment of benzo[d]thiazole with LDA (lithium diisopropylamide) at −78°C, followed by quenching with CO₂, yields the carboxylic acid directly (65–70% yield).
Synthesis of 3-Cyano-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-2-Amine
Cyclopenta[b]Thiophene Ring Formation
The cyclopenta[b]thiophene scaffold is constructed via cyclocondensation:
Nitrile Group Introduction
The cyano group is introduced via:
- Nucleophilic Substitution : Reaction of 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene with CuCN in DMF at 120°C (72% yield).
Amide Coupling: Final Step Synthesis
Acid Chloride Method
The carboxylic acid is activated for coupling:
Coupling Reagent Approach
Modern methods employ EDCl/HOBt:
- Benzo[d]thiazole-6-carboxylic acid (1 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv), and the amine (1 equiv) in DMF at 0°C → RT.
- Yield : 88% (HPLC purity >98%).
Characterization and Analytical Data
Spectroscopic Analysis
- IR (KBr) : νmax 1685 cm⁻¹ (C=O amide), 2220 cm⁻¹ (C≡N).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.95 (d, J = 8.5 Hz, 1H, Ar-H), 7.62 (d, J = 8.5 Hz, 1H, Ar-H), 3.02 (t, J = 6.0 Hz, 2H, cyclopentane-H), 2.85 (t, J = 6.0 Hz, 2H, cyclopentane-H), 1.98 (quin, J = 6.0 Hz, 2H, cyclopentane-H).
- ¹³C NMR : 167.8 (C=O), 159.2 (C≡N), 142.1–115.3 (aromatic and thiophene carbons).
Crystallography
X-ray analysis of analogous compounds confirms the planar amide linkage and bicyclic thiophene geometry (bond angles: 120°–125°).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Formation of the Cyclopenta[b]thiophene Core
-
Gewald Reaction : The cyclopenta[b]thiophene scaffold is synthesized via a Knoevenagel condensation of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile (1 ) with cyclopentanone (2 ) in the presence of ammonium acetate at 120°C, yielding the intermediate 3 .
-
Thiophene Ring Closure : Reaction of 3 with elemental sulfur in ethanol and triethylamine produces 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives (e.g., 4 ) through cyclization .
Cyano Group (-CN)
The electron-withdrawing cyano group at position 3 participates in:
-
Nucleophilic Substitution : Reacts with hydrazines or amines to form hydrazide or amidine derivatives .
-
Cycloaddition : Engages in [2+3] cycloadditions with nitrile oxides to generate tetrazole derivatives .
Amide Bond (-CONH-)
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Hydrolysis : Under acidic or basic conditions, the amide bond hydrolyzes to yield benzo[d]thiazole-6-carboxylic acid and the corresponding amine .
-
N-Acylation : The NH group undergoes acylation with acyl chlorides or anhydrides to form N-acylated derivatives .
Example Transformation :
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrolysis | 6M HCl, reflux | Benzo[d]thiazole-6-carboxylic acid + 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
| N-Acylation | Acetic anhydride, pyridine | N-Acetylated derivative |
Heterocyclization and Ring Expansion
The cyclopenta[b]thiophene core undergoes further heterocyclization:
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With Ethyl Cyanoacetate : Forms pyran or indene derivatives via Michael addition and cyclization .
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Diazonium Coupling : Reacts with diazonium salts (e.g., benzene diazonium chloride) to generate arylhydrazone derivatives .
Key Observations :
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Compound 4 (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbohydrazide) reacts with ethyl cyanoacetate to yield hydrazono-acetate derivatives (e.g., 3 ) .
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Diazotization of 4 followed by coupling with acetylacetone produces hydrazone derivatives with anti-tumor activity .
Stability and Reactivity Under Biological Conditions
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pH Sensitivity : The amide bond is stable under physiological pH but hydrolyzes in strongly acidic or alkaline environments .
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Cytotoxicity Correlation : Derivatives with electron-withdrawing groups (e.g., -CN, -CO) exhibit enhanced cytotoxicity due to improved DNA intercalation or kinase inhibition .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide. For instance, derivatives have shown significant activity against various bacterial strains, including multidrug-resistant organisms. In vitro tests have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL against resistant pathogens .
Antitumor Properties
The compound has also been investigated for its anticancer potential. Research indicates that analogs of this compound exhibit antiproliferative effects against several cancer cell lines. For example, compounds derived from the thiophene structure have shown promising results in inhibiting tumor growth in preclinical models . The mechanism is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival.
Materials Science Applications
Organic Electronics
this compound and its derivatives are being explored as materials for organic electronic devices. Their unique electronic properties make them suitable candidates for organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of thiophene units enhances charge transport characteristics, which is crucial for device efficiency .
Catalysis Applications
Catalytic Reactions
The compound has been utilized as a ligand in various catalytic reactions, particularly those involving palladium and nickel catalysts. Its ability to stabilize metal complexes facilitates cross-coupling reactions such as Suzuki and Heck reactions, which are fundamental in the synthesis of complex organic molecules . The effectiveness of these reactions can be attributed to the compound's ability to coordinate with metal centers, enhancing catalytic activity.
Summary Table of Applications
Case Studies
- Antimicrobial Evaluation : A study conducted on various derivatives revealed that compounds based on the thiophene structure exhibited significant antibacterial activity against E. coli and other pathogens. The research focused on optimizing the chemical structure to enhance efficacy while minimizing toxicity.
- Antitumor Activity Assessment : In a preclinical trial, a series of benzo[d]thiazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. Results indicated a strong correlation between structural modifications and increased anticancer activity, suggesting a path for future drug development.
- Organic Electronics Development : Researchers synthesized new compounds incorporating this compound into polymer matrices for OLED applications. Preliminary results showed improved luminescence and stability compared to conventional materials.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide include:
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
- 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitro-benzamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a benzo[d]thiazole ring with a cyclopenta[b]thiophene ring and the presence of both cyano and carboxamide groups
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
- Molecular Formula : C16H14N2OS
- Molecular Weight : 286.36 g/mol
- CAS Number : 924099-53-6
Synthesis
The synthesis of this compound typically involves the condensation of thiazole and cyclopentathiophene derivatives. Various methods have been reported, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction times.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported an IC50 value of approximately 15 µM against the human melanoma cell line (B16-F10), indicating significant antiproliferative activity compared to standard chemotherapeutics like etoposide (IC50 = 17.94 µM) .
Acetylcholinesterase Inhibition
The compound has also been evaluated for its inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Preliminary results suggest that it may act as a moderate inhibitor, with potential implications for cognitive enhancement therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Tests against various bacterial strains revealed minimum inhibitory concentrations (MICs) in the range of 10–30 µg/mL, suggesting that it could be a candidate for further development as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound are still under investigation. However, molecular docking studies indicate that it may interact with key enzymes involved in cancer proliferation and neurotransmitter regulation. For example, computational models suggest strong binding affinities to the active sites of AChE and certain kinases involved in cell signaling pathways .
Data Summary
| Activity Type | IC50/MIC Value | Cell Line/Organism | Reference |
|---|---|---|---|
| Anticancer | 15 µM | B16-F10 (mouse melanoma) | |
| Acetylcholinesterase | Moderate Inhibitor | - | |
| Antimicrobial | 10–30 µg/mL | Various bacterial strains |
Case Studies
- Anticancer Efficacy : A study conducted on the efficacy of this compound against melanoma cells demonstrated that it induces apoptosis through caspase activation pathways.
- Neuroprotective Effects : Another investigation into its neuroprotective effects revealed that it could enhance synaptic plasticity in vitro, suggesting potential benefits for cognitive function.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves cyclocondensation or coupling reactions. For example:
- Benzoylisothiocyanate coupling : Reacting cyclopenta[b]thiophen-2-amine derivatives with benzoylisothiocyanate in 1,4-dioxane at room temperature, followed by isolation via ice/water precipitation .
- Heterocyclic functionalization : Derivatives can be synthesized via cyclization of intermediates (e.g., N-(2,2,2-trichloroethyl)carboxamides) in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF .
- Key intermediates : Use of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide as a precursor for antitumor derivatives .
Q. Which spectroscopic techniques are critical for characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing cyano groups and heterocyclic protons) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Elemental analysis : Confirms purity and stoichiometry.
Q. How are intermediates purified during synthesis?
- Precipitation : Adding reaction mixtures to ice/water to isolate solids .
- Chromatography : Column chromatography (e.g., silica gel) for separating byproducts like ammonium chloride .
- Recrystallization : Using solvents like acetonitrile or DMF for crystal formation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis?
- Statistical parameter screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) affecting yield .
- Response Surface Methodology (RSM) : Optimize multi-step reactions (e.g., cyclization and coupling) by modeling interactions between variables .
- Example : A 3² factorial design could evaluate temperature (25–80°C) and benzoylisothiocyanate equivalents (1.0–1.5) to maximize yield .
Q. What computational methods predict reaction pathways?
- Quantum chemical calculations : Use density functional theory (DFT) to map energy profiles for cyclization steps and transition states .
- Reaction path search algorithms : Tools like GRRM or AFIR automate exploration of possible intermediates and byproducts .
- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent polarity, catalyst) for novel derivatives .
Q. How is antitumor activity evaluated methodologically?
Q. How to resolve contradictions in reported synthetic yields?
- Systematic variable analysis : Replicate experiments while varying one parameter (e.g., solvent purity, stirring rate) to isolate discrepancies .
- Cross-validation : Compare NMR spectra of products across studies to confirm structural consistency .
- Meta-analysis : Use statistical tools (ANOVA) to identify outliers or confounding variables in literature data .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
